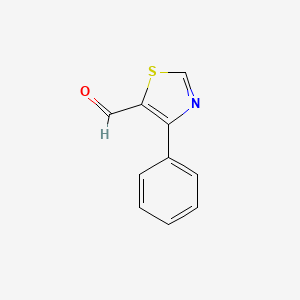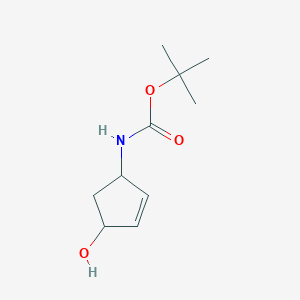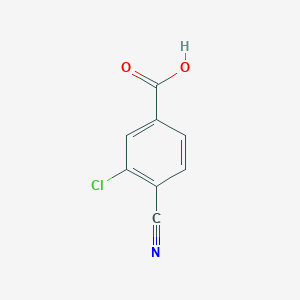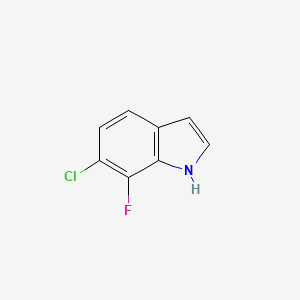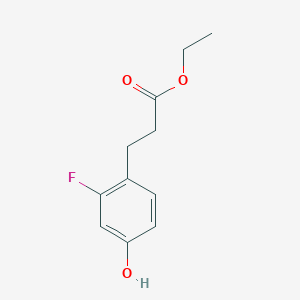
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate
概述
描述
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . It is a pale yellow to colorless oil that is primarily used in laboratory research . This compound is known for its unique structure, which includes a fluoro and hydroxy group attached to a phenyl ring, making it a valuable building block in organic synthesis .
准备方法
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate can be synthesized through various methods. One common synthetic route involves the esterification of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反应分析
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but can include derivatives with altered functional groups .
科学研究应用
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate has several scientific research applications:
作用机制
The mechanism of action of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity for target proteins or enzymes, affecting various biochemical pathways .
相似化合物的比较
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(2-hydroxyphenyl)propanoate: Lacks the fluoro group, which can result in different chemical reactivity and biological activity.
Ethyl 3-(4-hydroxyphenyl)propanoate: The position of the hydroxy group is different, which can affect the compound’s properties and applications.
Ethyl cinnamate: Contains a phenylpropanoate structure but with different substituents, leading to varied uses and effects.
The uniqueness of this compound lies in its specific combination of fluoro and hydroxy groups, which can impart distinct chemical and biological properties .
属性
IUPAC Name |
ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7,13H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUFSWWLZLUAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
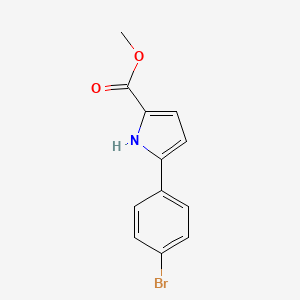
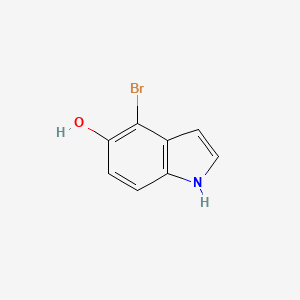
![(1-Benzo[1,3]dioxol-5-ylmethylpiperidin-4-yl)methanol](/img/structure/B1648472.png)
![2-(1,4-Diazepan-1-yl)benzo[d]oxazole](/img/structure/B1648478.png)
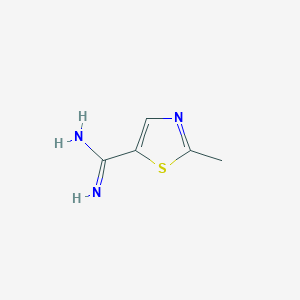
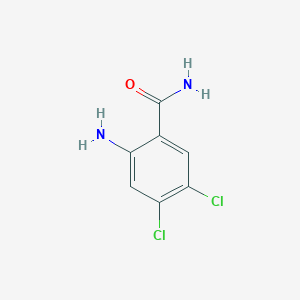
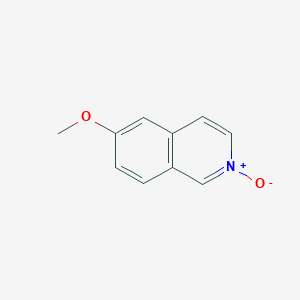
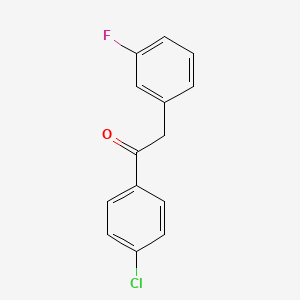
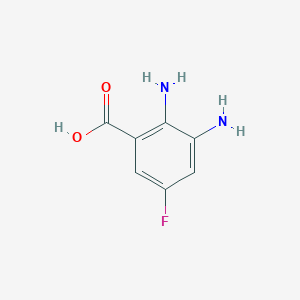
![8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1648501.png)
